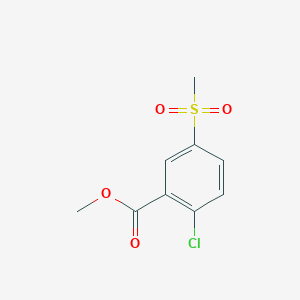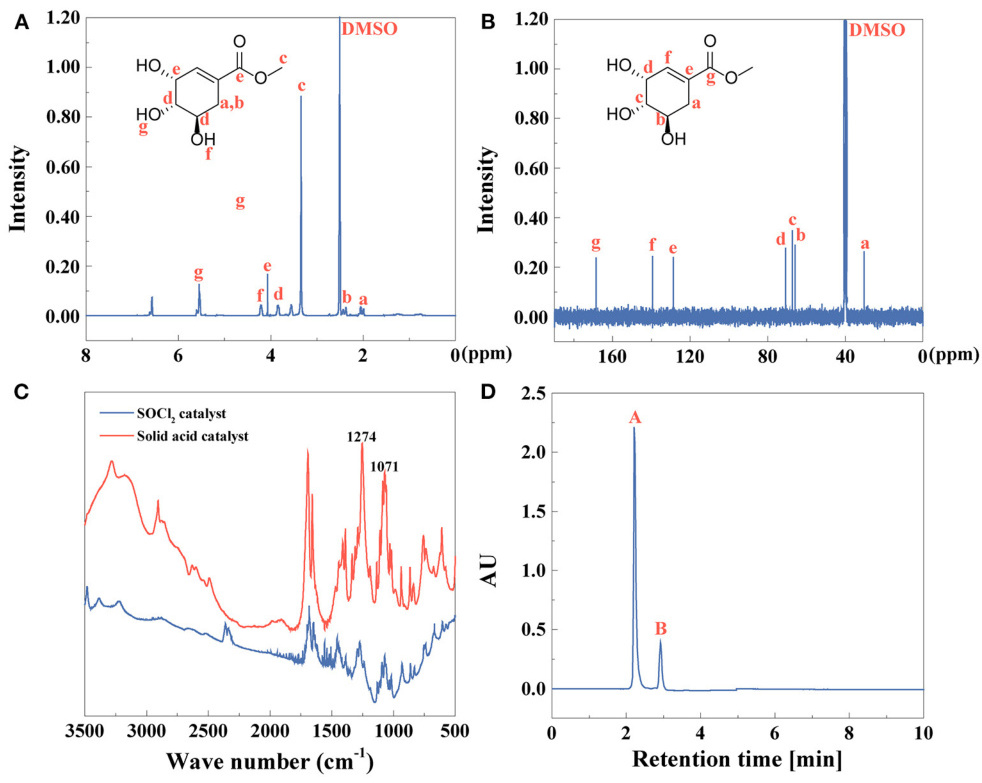
Methyl 2-chloro-5-methylsulfonylbenzoate
Descripción
Methyl 2-chloro-5-methylsulfonylbenzoate is a benzoate ester derivative characterized by a chlorine substituent at the 2-position and a methylsulfonyl group at the 5-position of the aromatic ring. Its molecular formula is C₉H₉ClO₄S, with a molecular weight of 248.68 g/mol.
Propiedades
Fórmula molecular |
C9H9ClO4S |
|---|---|
Peso molecular |
248.68 g/mol |
Nombre IUPAC |
methyl 2-chloro-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3 |
Clave InChI |
TWQIUEXLVURDJT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Métodos De Preparación
Method 1: Direct Sulfonation and Esterification
This two-step approach begins with the sulfonation of 2-chlorotoluene derivatives, followed by esterification.
Sulfonation of 2-Chlorotoluene
In a Friedel-Crafts reaction, 2-chlorotoluene reacts with methanesulfonyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds in 1,2-dichloroethane at 5–10°C to minimize side reactions. After 10 hours, the intermediate 2-chloro-5-methylsulfonyltoluene is isolated via extraction with dichloromethane, achieving an 84% yield.
Oxidation and Esterification
The methylsulfonyl-toluene intermediate undergoes oxidation with sodium hypochlorite (NaClO) at elevated temperatures to form 2-chloro-5-methylsulfonylbenzoic acid. Subsequent esterification with methanol and concentrated sulfuric acid (H₂SO₄) under reflux yields the target ester. Key data:
-
Esterification Conditions : Methanol solvent, H₂SO₄ catalyst, reflux for 1–10 hours.
Advantages : Simplified steps and readily available starting materials.
Limitations : Moderate yields due to competing oxidation side reactions.
Method 2: Nucleophilic Substitution Approach
Adapted from a patent for methyl 2-methoxy-5-sulfamoylbenzoate, this method substitutes a chlorine atom via nucleophilic aromatic substitution.
Reaction of 2-Methoxy-5-Chlorobenzoate with Sodium Aminosulfinate
In a tetrahydrofuran (THF) solvent, 2-methoxy-5-chlorobenzoate reacts with sodium aminosulfinate in the presence of cuprous bromide (CuBr) at 45–60°C for 10–14 hours. The methoxy group is replaced by the sulfamoyl group, followed by methylation to install the methylsulfonyl moiety.
Methylation and Purification
The intermediate is treated with methyl iodide (CH₃I) to convert the sulfamoyl group to methylsulfonyl. Activated carbon decolorization and vacuum drying yield the final product with 94.5–96.5% purity by HPLC. Key data:
Advantages : High yields and minimal waste generation.
Limitations : Requires precise control of stoichiometry and temperature.
Method 3: Multi-Step Synthesis via Lithiation
This route, detailed in a patent for triketone herbicides, employs organolithium chemistry to construct the benzoate backbone.
Lithiation and Carboxylation
2-Bromo-5-chlorotoluene is treated with sec-butyllithium at −78°C, followed by carboxylation with carbon dioxide (CO₂) to form 4-chloro-2-methylbenzoic acid.
Sulfonation and Esterification
The benzoic acid derivative reacts with chlorosulfonic acid (ClSO₃H) and methyl iodide (CH₃I) to introduce the methylsulfonyl group. Esterification with methanol and H₂SO₄ completes the synthesis. Key data:
-
Sulfonation Conditions : ClSO₃H, Na₂SO₃, CH₃I.
Advantages : High functional group tolerance.
Limitations : Complexity and cost of organolithium reagents.
Comparative Analysis of Preparation Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | 2-Chlorotoluene | 2-Methoxy-5-chlorobenzoate | 2-Bromo-5-chlorotoluene |
| Key Reagents | AlCl₃, NaClO | CuBr, CH₃I | sec-BuLi, ClSO₃H |
| Reaction Time | 10–24 hours | 10–14 hours | 20–30 hours |
| Yield | 84% | 94.5–96.5% | ~70% |
| Purity (HPLC) | N/A | 99.5–99.7% | N/A |
| Scalability | Moderate | High | Low |
Insights :
-
Method 2 offers superior yields and purity, making it ideal for industrial production.
-
Method 3’s multi-step nature limits scalability despite its precision.
-
Method 1 balances cost and simplicity but requires optimization to improve yields.
Optimization Strategies
Solvent and Catalyst Selection
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 2-chloro-5-methylsulfonylbenzoate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding sulfides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 2-azido-5-(methylsulfonyl)benzoate or 2-thiocyanato-5-(methylsulfonyl)benzoate.
Oxidation: Formation of 2-chloro-5-(methylsulfonyl)benzoic acid.
Reduction: Formation of 2-chloro-5-(methylthio)benzoate.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-chloro-5-methylsulfonylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. Its structural features make it a useful probe for investigating the activity of sulfonyl-containing enzymes.
Industry: In the industrial sector, methyl 2-chloro-5-(methylsulfonyl)benzoate is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction, leading to the formation of active intermediates. These intermediates can then interact with biological targets, modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Structural and Functional Analogues
The following compounds are selected for comparison based on shared benzoate ester backbones and substituent variations:
Table 1: Comparison of Methyl 2-Chloro-5-methylsulfonylbenzoate with Analogues
Key Differences and Research Findings
Electronic Effects of Substituents
- Methylsulfonyl (SO₂CH₃) vs. Formyl (CHO): The methylsulfonyl group is a stronger electron-withdrawing group than formyl, which increases the electrophilicity of the benzene ring. This enhances reactivity in nucleophilic substitution reactions, making this compound more suitable for agrochemical synthesis compared to Methyl 2-chloro-5-formylbenzoate .
- Sulfonylurea Linkage (Ethametsulfuron): Ethametsulfuron methyl ester incorporates a triazine ring linked via a sulfonylurea bridge.
Analytical Characterization
- Gas chromatography (GC) and nuclear magnetic resonance (NMR) are standard techniques for characterizing these compounds. For example, methyl shikimate (a structurally distinct benzoate) was analyzed via ¹H NMR, ¹³C NMR, and HPLC, confirming the utility of these methods for verifying substituent positions and purity .

Stability and Reactivity
- Chlorine vs. Methoxy Groups: Chlorine at position 2 (as in this compound) increases resistance to hydrolysis compared to methoxy-substituted analogues (e.g., Methyl 2-methoxy-5-aminosulfonylbenzoate), which are more prone to demethylation under acidic conditions .
- Aminosulfonyl vs. Methylsulfonyl: The aminosulfonyl group (-NHSO₂) in pharmaceutical intermediates introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents. Methylsulfonyl groups, however, improve thermal stability, a critical factor in herbicide formulations .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-chloro-5-methylsulfonylbenzoate, and what key intermediates are involved?
Methodological Answer:
The synthesis involves sulfonylation of methyl 2-chloro-5-mercaptobenzoate using methylating agents (e.g., dimethyl sulfate) followed by oxidation. Alternatively, chlorosulfonation of methyl benzoate derivatives introduces the sulfonyl group. Key intermediates include sulfonyl chlorides (e.g., 2-Chloro-5-(Trifluoromethyl)Benzenesulfonyl Chloride), which are precursors to sulfonyl groups . Purification via recrystallization or column chromatography optimizes yield and selectivity. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize byproducts like over-sulfonated derivatives .
Advanced: How can computational chemistry predict the reactivity of the methylsulfonyl group in ester hydrolysis reactions?
Methodological Answer:
Density Functional Theory (DFT) models the electron-withdrawing effects of the methylsulfonyl group, predicting hydrolysis rates by analyzing transition-state stabilization. For analogs like Methyl 2-fluoro-5-sulfamoylbenzoate, sulfonyl groups stabilize intermediates via resonance, validated experimentally using kinetic isotope effects (KIEs) . Solvent polarity and pH are modeled using continuum solvation methods (e.g., SMD), with validation through Arrhenius plots .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H, ¹³C, 2D COSY): Identifies substituent positions; the methylsulfonyl group causes deshielding in ¹³C NMR (~170 ppm) .
- HPLC-MS: Confirms purity and molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- IR Spectroscopy: Detects sulfonyl S=O stretching bands (~1350–1150 cm⁻¹) .
- Elemental Analysis: Validates stoichiometry (C, H, Cl, S) .
Advanced: What strategies resolve contradictions in reported reaction yields for sulfonylation steps?
Methodological Answer:
Discrepancies arise from moisture sensitivity or catalyst variability. Meta-analysis of analogs (e.g., Methyl 4-chloro-5-(chlorosulfonyl)-4-fluorobenzoate) suggests anhydrous conditions (e.g., molecular sieves) improve reproducibility . Statistical Design of Experiments (DoE) optimizes parameters (e.g., temperature, stoichiometry), while kinetic profiling using in situ FTIR monitors intermediate formation .
Basic: How does the methylsulfonyl group influence the compound’s stability under different storage conditions?
Methodological Answer:
The methylsulfonyl group reduces electron density, enhancing resistance to nucleophilic attack. Stability studies on 2-Methylsulfonylbenzoic acid derivatives recommend storage at -20°C under inert gas (N₂/Ar) to prevent hydrolysis. Accelerated stability testing via thermal gravimetric analysis (TGA) assesses degradation thresholds .
Advanced: What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
The chloro and methylsulfonyl groups are meta-directing deactivators. DFT studies on Methyl 2-fluoro-5-sulfamoylbenzoate show electrophiles favor the para position relative to the sulfonyl group due to charge delocalization. Experimental validation via bromination (e.g., Br₂/FeBr₃) confirms regioselectivity, analyzed by GC-MS .
Basic: What are common impurities in this compound synthesis, and how are they detected?
Methodological Answer:
Common impurities include:
- Unreacted precursors: Methyl 2-chloro-5-mercaptobenzoate (detected via HPLC retention time matching).
- Over-sulfonated byproducts: Identified using LC-MS (e.g., [M+SO₃H]+ ions) .
- Oxidation byproducts: Monitored via TLC or NMR. Gradient HPLC with UV detection (254 nm) quantifies impurities at ppm levels, as applied in pharmaceutical impurity profiling .
Advanced: How do solvent polarity and proticity affect the compound’s catalytic hydrogenation efficiency?
Methodological Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, enhancing hydrogenation rates. For analogs like Methyl 5-chloro-2,4-difluorobenzoate, protic solvents (e.g., ethanol) reduce Pd/C catalyst activity due to competitive adsorption. In situ IR spectroscopy tracks H₂ uptake, while kinetic modeling (e.g., Langmuir-Hinshelwood) quantifies solvent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



